molecular formula C16H13ClO3 B12733796 (E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one CAS No. 152809-69-3

(E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12733796
CAS No.: 152809-69-3
M. Wt: 288.72 g/mol
InChI Key: KCTNGNPVURILGU-KRXBUXKQSA-N
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Description

(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of a chlorine atom on one phenyl ring and hydroxyl and methoxy groups on the other phenyl ring makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-hydroxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a starting material or intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.

    Biology: Research has shown that chalcones, including this compound, exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antidiabetic, and neuroprotective activities.

    Industry: In the industrial sector, the compound is used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4’-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but lacks the methoxy group.

    (E)-1-(4’-Methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one: Similar structure but has a methoxy group instead of a chlorine atom.

    (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one: Similar structure but with different substituents on the phenyl rings.

Uniqueness

The uniqueness of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential for various applications compared to similar compounds.

Properties

CAS No.

152809-69-3

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13ClO3/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12/h2-10,19H,1H3/b8-2+

InChI Key

KCTNGNPVURILGU-KRXBUXKQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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